N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes chlorinated, hydroxylated, methoxylated, and brominated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with a substituted benzaldehyde under acidic or basic conditions to form the hydrazone.
Bromination: The phenoxy group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination step using industrial brominating agents.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of the corresponding hydrazine
Substitution: Formation of substituted derivatives with amines or thiols
Scientific Research Applications
N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The presence of multiple halogen atoms may enhance its binding affinity to biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE: Characterized by its unique combination of chlorinated, hydroxylated, methoxylated, and brominated phenyl groups.
N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENOXY)ACETOHYDRAZIDE: Similar structure but with chlorine atoms instead of bromine.
N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRIFLUOROPHENOXY)ACETOHYDRAZIDE: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups and halogen atoms, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H12Br3ClN2O4 |
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Molecular Weight |
571.4 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br3ClN2O4/c1-25-13-3-8(2-12(20)15(13)24)6-21-22-14(23)7-26-16-10(18)4-9(17)5-11(16)19/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+ |
InChI Key |
PWRAYUOIEHPAHW-AERZKKPOSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl)O |
Origin of Product |
United States |
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